molecular formula C19H17FN2O B4896557 2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4896557
M. Wt: 308.3 g/mol
InChI Key: UZYUSOWHKWKYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline (FIT) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes and reducing oxidative stress. This compound has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. This compound has also been shown to protect neurons from damage and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline is its high yield and purity, which makes it suitable for scientific research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a two-step process. The first step involves the synthesis of 6-fluoro-1H-indole-3-carboxylic acid, which is then converted into this compound via reductive amination with 1,2,3,4-tetrahydroisoquinoline. The final product is obtained in high yield and purity, making it suitable for scientific research.

Scientific Research Applications

2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(6-fluoroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-6-5-15-8-9-21(18(15)11-17)13-19(23)22-10-7-14-3-1-2-4-16(14)12-22/h1-6,8-9,11H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUSOWHKWKYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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